molecular formula C14H11BrClNO B2623722 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol CAS No. 82607-47-4

2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol

Cat. No. B2623722
CAS RN: 82607-47-4
M. Wt: 324.6
InChI Key: ASYCIKGZRVETHB-CAOOACKPSA-N
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Description

“2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol” is a biochemical used for proteomics research . Its molecular formula is C14H11BrClNO, and it has a molecular weight of 324.6 .


Synthesis Analysis

An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .


Molecular Structure Analysis

The crystal structures of Ni2+ and Cu2+ complexes revealed a perfect square planar geometry around the metal ions, with the ligand acting as bidentate through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively .


Chemical Reactions Analysis

The Schiff base structure and mono-nuclear homoleptic complexes of the type ML2 for all metal salts used were confirmed through elemental and thermogravimetric analyses, conductivity measurements, powder X-ray diffraction, nuclear magnetic resonance (1H and 13C), infrared, ultraviolet-visible, energy dispersive X-ray-scanning electron and mass spectroscopies .

Mechanism of Action

Molecular docking studies demonstrated the compounds’ mechanism of action and identified potential binding sites consistent with the in vitro assays .

properties

IUPAC Name

2-[(4-bromo-3-methylphenyl)iminomethyl]-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-9-6-12(3-4-13(9)15)17-8-10-7-11(16)2-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYCIKGZRVETHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol

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